molecular formula C13H15ClN2O2S B11834052 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride

4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride

Katalognummer: B11834052
Molekulargewicht: 298.79 g/mol
InChI-Schlüssel: LAIVCEHWKMPXHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride is a research chemical with the molecular formula C13H15ClN2O2S and a molecular weight of 298.79 g/mol. It is known for its utility in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methyl-2-pyridylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while oxidation might produce sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving sulfonamide chemistry.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridyl group may also participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Methyl-2-pyridyl)benzenesulfonamide: This compound is similar in structure but lacks the hydrochloride group.

    4-Methyl-N-pyridin-3-yl-benzenesulfonamide: Another structurally related compound with a different substitution pattern on the pyridine ring.

Uniqueness

4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for biological assays and pharmaceutical applications.

Eigenschaften

Molekularformel

C13H15ClN2O2S

Molekulargewicht

298.79 g/mol

IUPAC-Name

4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C13H14N2O2S.ClH/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13;/h3-9H,1-2H3,(H,14,15);1H

InChI-Schlüssel

LAIVCEHWKMPXHS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.